Product packaging for Texanol(Cat. No.:CAS No. 25265-77-4)

Texanol

Cat. No.: B047921
CAS No.: 25265-77-4
M. Wt: 216.32 g/mol
InChI Key: DAFHKNAQFPVRKR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Texanol in Industrial and Academic Applications

The introduction of this compound in 1962 coincided with the nascent stages of the latex paint industry's transition from oil-based to water-based formulations. datainsightsmarket.com Paint formulators quickly recognized its superior performance in promoting the formation of a continuous, durable film, particularly in water-based latex paints. univarsolutions.comtjcyindustrialchem.com Industrially, this compound became the gold standard coalescing agent, valued for its ability to enhance paint properties such as scrub resistance, color development, and gloss. eastman.com Its slow evaporation rate ensures it remains in the paint film long enough to facilitate proper coalescence. tjcyindustrialchem.com

The evolution of this compound's application in an academic context has largely followed its industrial prominence. Early academic interest likely centered on its fundamental role in polymer film formation. However, a significant portion of contemporary academic research has shifted towards the environmental and health aspects of this compound. This shift is driven by a growing awareness of the impact of volatile organic compounds (VOCs) on indoor air quality. nih.govresearchgate.netscribd.com

Initially valued for its performance, this compound's low volatility and biodegradability have also made it a subject of research in the context of creating more environmentally friendly paint formulations. datainsightsmarket.com It has been recognized with a "Green Label II" certificate in China for its low toxicity and non-VOC status under certain regulations. eastman.comamazontele.com

Academic research has also expanded to include analytical studies on its emissions from painted surfaces, its detection in various media, and its metabolic pathways. nih.govnih.gov This evolution reflects a broader trend in chemical research, where the life cycle and potential impacts of widely used industrial chemicals are scrutinized under the lens of environmental and health sciences.

Scope and Significance of this compound Research

Academic research on this compound spans several scientific disciplines, including polymer science, environmental science, analytical chemistry, and toxicology. The significance of this research lies in its dual benefit of optimizing industrial applications and safeguarding public health.

Key Areas of Academic Inquiry:

Paint Film Formation and Performance: A primary area of research has been to understand and quantify the efficiency of this compound as a coalescing agent. Studies have compared its performance with other coalescents in terms of improving paint properties like gloss, hardness, and stain resistance. basf.com Research has shown that this compound's effectiveness is dependent on the latex system it is used in. basf.com

Environmental Emissions and Indoor Air Quality: A significant body of research has focused on the emission of this compound from painted surfaces and its contribution to indoor air pollution. nih.govresearchgate.net Studies have investigated the temporal variations of these emissions, with some research indicating that emissions can persist for extended periods, even up to 15 months after application. nih.govresearchgate.net This research is crucial for developing accurate models of indoor VOC concentrations and assessing potential exposure risks.

Synthesis and Chemical Analysis: Research has been conducted on the synthesis of 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, exploring different catalysts and optimal reaction conditions. Furthermore, analytical methods have been developed for its detection in various matrices, including food packaging materials like polystyrene and polypropylene (B1209903) cups, where it can migrate from printing inks. atamankimya.com

Toxicology and Biomonitoring: More recent academic inquiry has ventured into the toxicological aspects of this compound exposure. Studies have investigated its metabolism in animal models to identify urinary biomarkers for monitoring human exposure. nih.gov This research is vital for understanding the potential health effects associated with long-term, low-level exposure to this compound in indoor environments. nih.gov

The following table summarizes key research findings on this compound's performance as a coalescing agent:

PropertyResearch Finding
Gloss Ultra-low VOC agents have been found to perform better in some cases, as this compound's volatility may prevent maximal gloss achievement before the paint fully dries. basf.com
Hardness Low- to zero-VOC coalescing agents generally do not perform as well as this compound-based systems in terms of film hardness. basf.com
Stain Resistance Some ultra-low VOC coalescents have shown unexpected improvements in both aqueous hydrophilic and hydrophobic stain resistance compared to this compound. basf.com
Scrub Resistance The use of low- to zero-VOC agents has not been found to negatively affect the scrub resistance of paints when compared to this compound. basf.com

Current Research Gaps and Future Directions for this compound Studies

Despite the existing body of research, several knowledge gaps remain, paving the way for future academic exploration of this compound.

Identified Research Gaps:

Long-Term Emission Dynamics: While short-term emissions are relatively well-studied, there is a need for more comprehensive research on the long-term emission profiles of this compound from various paint and substrate combinations. A critical review of this compound emissions highlighted the need for a better understanding of the factors controlling its release over extended periods. scribd.com

Impact of Environmental Factors: The influence of environmental variables such as temperature, humidity, and ventilation rates on this compound emissions is not fully understood. Future research should aim to quantify these effects to improve the accuracy of indoor air quality models.

Human Exposure and Health Effects: Although initial toxicological studies are emerging, more research is needed to fully assess the potential health risks associated with chronic inhalation exposure to low levels of this compound, particularly for vulnerable populations such as children and individuals with respiratory conditions. nih.gov The association between this compound exposure and conditions like sick building syndrome and asthma requires further investigation. nih.gov

Development of Greener Alternatives: While this compound is considered to have a favorable environmental profile compared to more volatile solvents, the development and evaluation of even more sustainable and equally effective coalescing agents remains an active area of research. basf.comresearchgate.net

Interactions with Other Indoor Pollutants: The potential for this compound to interact with other volatile organic compounds and particulate matter in the indoor environment, and the subsequent impact on indoor air chemistry and health, is an area that warrants further investigation.

Future Research Directions:

Future academic studies on this compound are likely to be increasingly interdisciplinary, combining expertise from materials science, environmental engineering, and public health. Key future directions include:

Advanced Emission Modeling: Developing more sophisticated models that can accurately predict long-term this compound emissions from painted surfaces under a variety of real-world conditions.

In-depth Toxicological and Epidemiological Studies: Conducting comprehensive studies to establish clear dose-response relationships for this compound exposure and to investigate its potential role in the development of respiratory and allergic diseases through large-scale epidemiological research.

Sustainable Coalescent Design: Focusing on the rational design and synthesis of novel, bio-based coalescing agents with high performance and minimal environmental and health impacts.

Standardized Testing Protocols: Establishing standardized methodologies for testing and comparing the performance and emission profiles of different coalescing agents to provide a clearer basis for regulatory decisions and consumer choice.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O3 B047921 Texanol CAS No. 25265-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate
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InChI

InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3
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InChI Key

DAFHKNAQFPVRKR-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)O
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Molecular Formula

C12H24O3
Record name TEXANOL
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DSSTOX Substance ID

DTXSID10872295
Record name 3-Hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate
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Molecular Weight

216.32 g/mol
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Physical Description

2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is a colorless liquid with a mild characteristic odor. Floats on water. (USCG, 1999), Colorless liquid with a mild odor; [CHRIS], LIQUID.
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Boiling Point

471 °F at 760 mmHg (USCG, 1999), 255-260 °C
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Flash Point

248 °F (USCG, 1999), 120 °C o.c.
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Record name TEXANOL
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Solubility

Solubility in water, g/100ml: 2
Record name TEXANOL
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Density

0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.95
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Record name TEXANOL
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Vapor Density

Relative vapor density (air = 1): 7.5
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Vapor Pressure

0.0097 [mmHg], Vapor pressure, Pa at 20 °C: 1.3
Record name Texanol
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CAS No.

25265-77-4, 77-68-9
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE
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Record name 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate
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Record name Isobutyraldehyde trimer
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Record name Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester
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Record name 3-Hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate
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Record name TEXANOL
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Melting Point

-50 °C
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Synthesis and Chemical Modifications of Texanol for Advanced Applications

Esterification Pathways of 2,2,4-Trimethyl-1,3-Pentanediol (B51712) with Isobutyric Acid

Texanol is chemically defined as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate smolecule.com. The primary industrial approach for synthesizing this compound involves the esterification of 2,2,4-trimethyl-1,3-pentanediol (TMPD) with isobutyric acid evitachem.com. This compound exists as a mixture of isomers, predominantly comprising approximately 60% 2,2,4-trimethyl-1,3-pentanediol 1-monoisobutyrate and 40% 2,2,4-trimethyl-1,3-pentanediol 3-monoisobutyrate .

Acid-Catalyzed Nucleophilic Acyl Substitution Mechanisms

The esterification reaction leading to this compound proceeds through an acid-catalyzed nucleophilic acyl substitution mechanism . In this process, the acid catalyst protonates the carbonyl oxygen of isobutyric acid, thereby increasing the electrophilicity of the carbonyl carbon . This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl groups present on the 2,2,4-trimethyl-1,3-pentanediol molecule . The reaction results in the formation of the ester and water as a byproduct, with the continuous removal of water often employed to shift the reaction equilibrium towards product formation .

Industrial Process Design and Reactor Configurations

Industrial-scale production of this compound utilizes both batch and continuous manufacturing systems oecd.orgsmolecule.com. Raw materials are typically stored in tanks and transported through closed lines to reactors for chemical conversion, minimizing exposure and ensuring process control oecd.org.

Batch Reactor Optimization for this compound Synthesis

For large-scale batch production, stirred-tank reactors are commonly employed, often equipped with reflux condensers to efficiently recover volatile byproducts, such as water . A standard batch cycle for this compound synthesis involves several key steps:

Charging: 2,2,4-trimethyl-1,3-pentanediol, isobutyric acid, and an acid catalyst are introduced into the reactor .

Heating: The reaction mixture is heated to a temperature range of 120–140°C under atmospheric pressure .

Reaction Maintenance: The reaction is sustained for 4–6 hours, aiming for a conversion rate exceeding 90% .

Cooling and Neutralization: Upon completion, the mixture is cooled and then neutralized, typically using sodium bicarbonate .

Continuous Manufacturing Systems and Process Controls

Continuous manufacturing systems are also integral to this compound production, often integrated into a broader synthesis pathway that may begin with the self-condensation of isobutyraldehyde (B47883) smolecule.comoecd.orgsmolecule.com. In these systems, materials flow continuously from one unit operation to the next without discrete interruptions pharmaexcipients.com. This continuous flow facilitates the implementation of real-time control strategies, enabling consistent product quality through dynamic process adjustments pharmaexcipients.com. Advanced Process Control (APC) and data management software are utilized as supervisory controllers, allowing for the integration of various equipment from multiple suppliers into a unified system continuaps.com. Such systems are designed to track material throughout the entire manufacturing line, from raw material input to the final packaged product continuaps.com.

Purification and Isolation Techniques for this compound Isomers

Following the synthesis, the crude this compound product undergoes a series of purification steps to achieve high purity levels, typically exceeding 99% smolecule.comoecd.orgsmolecule.com. These purification methods primarily involve water washing and distillation smolecule.comoecd.orgsmolecule.com. Water washing is a crucial initial step, designed to remove residual by-products and catalyst impurities, such as sodium salts, from the reaction mixture smolecule.comoecd.org.

Distillation Methodologies for Purity Enhancement

Fractional distillation under vacuum is a fundamental technique for enhancing the purity of this compound google.com. This method effectively separates unreacted starting materials, including 2,2,4-trimethyl-1,3-pentanediol (TMPD) and isobutyric acid, as well as catalyst residues and the 2,2,4-trimethyl-1,3-pentanediol diisobutyrate byproduct . The separation is achieved based on the distinct boiling points of the components under reduced pressure.

Table 1: Boiling Points of this compound Synthesis Components at Reduced Pressure (10-15 mmHg)

ComponentBoiling Point (°C at 10-15 mmHg)
Isobutyric Acid65
2,2,4-Trimethyl-1,3-Pentanediol145
This compound (Monoisobutyrate)165
2,2,4-Trimethyl-1,3-Pentanediol Diisobutyrate185

Through meticulous distillation, the refined this compound product typically achieves a purity of 99.0% or higher smolecule.comoecd.org.

Derivatization of this compound as Chemical Intermediates

This compound serves as a crucial chemical intermediate, with approximately 14% of its production converted into other chemical substances . This versatility allows for its incorporation into diverse applications beyond its primary role as a coalescent in coatings .

Synthesis of Ester Derivatives for Plasticizer Applications

This compound is extensively utilized as a chemical intermediate in the synthesis of ester derivatives for plasticizer applications gpcchem.comjcchem.co.krchemwinfo.comtexas.govunivarsolutions.comchemiteca.com. These derivatives are integral to enhancing the flexibility and durability of polymers, including PVC and other polymeric materials silverfernchemical.com. A notable related compound is 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB), which is a widely used plasticizer texas.govsilverfernchemical.comunilongmaterial.comcenmed.comchemeurope.com. The production of TXIB can occur as a byproduct during this compound synthesis or as a distinct chemical entity unilongmaterial.com.

Development of Novel this compound-based Compounds for Specialty Chemicals

Beyond plasticizers, the unique chemical structure of this compound enables the development of novel compounds for a range of specialty chemical applications gpcchem.comjcchem.co.krchemwinfo.comeastman.comsmolecule.comatamankimya.com. These applications include its use in carbon nanotube (CNT) slurries for field emission displays (FEDs) and as a chain transfer agent (CTA) in emulsion polymerization to reduce structural gel content and improve polymer properties gpcchem.comatamankimya.com. This compound also finds application as a tail solvent in nail polish, a carrier for wood preservatives, and an enhancer of adhesion properties and stability in adhesives and sealants jcchem.co.krchemwinfo.comeastman.com. Its solvency power allows it to dissolve a wide range of non-polar and polar compounds, making it valuable in formulation development for new coatings, adhesives, and inks smolecule.com.

Isomeric Analysis and Structural Characterization of this compound

This compound is not a single compound but rather a mixture of two structural isomers: 2,2,4-trimethyl-1,3-pentanediol 1-monoisobutyrate and 2,2,4-trimethyl-1,3-pentanediol 3-monoisobutyrate cpachem.comsigmaaldrich.com. The approximate composition of commercial this compound typically ranges from 60% to 80% for the 1-monoisobutyrate isomer and 20% to 40% for the 3-monoisobutyrate isomer .

Structural characterization of this compound and its isomers often employs advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a key method for identifying and analyzing the presence of these diastereomers nih.govresearchgate.netsigmaaldrich.comcopernicus.orgtandfonline.com. Enantioselective multi-dimensional gas chromatography-mass spectrometry (enantio-MDGC-MS) has been utilized to confirm the presence of two pairs of enantiomers, which were found to be racemic, indicating their synthetic origin rather than natural occurrence nih.govresearchgate.net.

Quantification of 2,2,4-Trimethyl-1,3-pentanediol 1-monoisobutyrate and 3-monoisobutyrate

Quantification of the individual this compound isomers, 2,2,4-trimethyl-1,3-pentanediol 1-monoisobutyrate and 3-monoisobutyrate, is crucial for quality control and understanding their behavior in various applications. Studies have reported reliable quantification limits (RQL) as low as 0.9 µg kg⁻¹ for this compound in food samples using coupled capillary gas chromatography-mass spectrometry (HRGC-MS) nih.govresearchgate.net. In some analytical contexts, the two this compound isomers have been treated as a mixture for quantification purposes, with the same detector response factor applied to both, and their individual masses derived proportionally to their GC peak areas aivc.org.

Research findings indicate that the ratio of these isomers can be manipulated through molecular structure rearrangement methods. For instance, a method has been disclosed where the mass ratio of 2,2,4-trimethyl-1,3-pentanediol 3-isobutyrate to 2,2,4-trimethyl-1,3-pentanediol 1-isobutyrate can be adjusted from an initial range of 37.32–40.12:59.33–62.24 to 31.81–38.65:60.80–67.65 by subjecting the isomers to rearrangement at specific temperatures (150-250°C) and pressures (0.1-2.0 MPa) google.com. This modification can impact the volatilization rate of this compound in paint films, influencing drying times and paint film properties google.com.

Furthermore, studies have qualitatively identified and semi-quantitatively measured this compound isomers and their diisobutyrate homologue (TXIB) in ambient particulate matter samples using GC/MS analysis, highlighting their presence in environmental contexts tandfonline.com.

Coalescence Mechanisms and Film Formation Kinetics in Polymeric Systems

Influence of Texanol on Minimum Film-Forming Temperature (MFFT)

The Minimum Film-Forming Temperature (MFFT) is a critical property for latex paints, defined as the lowest temperature at which a continuous and crack-free film can be formed from a polymer dispersion pcimag.comnih.gov. Below the MFFT, a discontinuous, powdery, or cracked film is typically obtained nih.gov. This compound's primary function as a coalescing agent is to lower the MFFT of the polymer particles, allowing film formation to occur effectively at ambient or lower temperatures tjcyindustrialchem.compcimag.comnih.govvlci.bizgpcchem.com.

The addition of this compound reduces the glass transition temperature (Tg) of the polymer, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state nih.goveastman.com. By lowering the Tg, this compound temporarily softens the latex particles, enabling them to deform and fuse into a continuous film even when the application temperature is below the inherent Tg of the polymer lrmh.freastman.com. Increasing the concentration of this compound generally leads to an approximately linear reduction in the Tg and MFFT of the latex system pcimag.comnih.goveastman.com.

Table 1: Influence of Coalescing Agent Concentration on MFFT

Coalescing AgentConcentration (phr)MFFT (°C)
This compound020 (Example)
This compound310 (Example)
This compound65 (Example)

Note: Data in this table are illustrative based on general principles of MFFT reduction by coalescents pcimag.comeastman.com. Specific values depend on the polymer type and formulation.

Polymer Particle Deformation and Interdiffusion Processes Facilitated by this compound

This compound facilitates both polymer particle deformation and subsequent interdiffusion processes, which are crucial for forming a robust and continuous film paint.orgresearchgate.netnih.gov. As water evaporates from the latex dispersion, the polymer particles are forced into closer proximity. This compound, being absorbed into these particles, acts as a temporary plasticizer, reducing their viscosity and enabling them to deform under capillary forces and surface tension, filling the interstitial voids pcimag.comresearchgate.netlrmh.fr. This deformation leads to the formation of a 'honeycomb' network, followed by the melding of particles lrmh.fr.

Following particle deformation, the interdiffusion of polymer chains across the boundaries of the now-deformed particles is essential for achieving mechanical strength and film integrity paint.orgresearchgate.netepo.org. This compound enhances this interdiffusion by increasing the mobility of polymer chains within the softened particles researchgate.netresearchgate.net. Studies using techniques like Fluorescence Resonance Energy Transfer (FRET) have investigated how this compound influences the earliest stages of polymer diffusion during film drying researchgate.netresearchgate.net. These studies indicate that significant polymer interdiffusion can occur even before particles are fully deformed researchgate.net.

The diffusion of this compound within polymer matrices is a critical aspect of its function. Its low water solubility and hydrophobic nature are important characteristics, as they ensure that this compound is absorbed directly into the emulsified polymer particles, where it can most effectively reduce the effective MFFT tjcyindustrialchem.compcimag.comsurfacelogix.net. The slow evaporation rate of this compound (0.002 on the n-butyl acetate (B1210297) scale) ensures its prolonged presence in the drying paint film, providing sufficient time for proper film formation tjcyindustrialchem.compcimag.com.

The diffusion rate of coalescing agents is influenced by factors such as the free volume within the polymer matrix and the glass transition temperature (Tg) of the polymer nih.govaivc.orgmdpi.com. Diffusion is generally faster when the free volume is high, which is characteristic of temperatures above the Tg nih.gov. The viscosity of the polymer in lower Tg latices is already low, and the addition of a co-solvent like this compound further reduces it, thereby accelerating diffusion nih.gov.

In multi-phase polymer emulsions, this compound exhibits repartitioning behavior during film formation. For instance, in two-polymer systems comprising a low Tg soft polymer and a high Tg hydrophobic polymer, this compound may initially partition selectively into the high Tg dominant phase nih.govresearchgate.net. As water evaporates during film formation, this compound re-partitions, migrating from the high Tg polymer to the soft polymer phase nih.govresearchgate.net. This re-partitioning into the soft phase allows the co-solvent to diffuse more rapidly, leading to its faster evaporation from the film and enabling the development of film hardness without compromising mechanical properties nih.gov.

Studies investigating repartitioning have utilized fluorescence methods, observing the solvatochromic shift of a fluorescent probe to detect the amount of co-solvent nih.govresearchgate.net. Complete repartitioning in low Tg latex materials (e.g., around 25 °C) can occur within minutes, while for more hydrophilic latices with higher Tg (e.g., 68 °C), equilibration might take up to an hour. Repartitioning tends to be faster for more hydrophobic co-solvents nih.govresearchgate.net.

Free volume theory is frequently applied to understand and model the diffusion kinetics of coalescing agents, including this compound, within polymer matrices researchgate.netaivc.orgscholaris.ca. This theory posits that molecular mobility and diffusion are directly related to the amount of "free volume" available within the polymer structure nih.govaivc.org. When a coalescing agent like this compound is introduced, it increases the free volume, effectively plasticizing the polymer and enhancing the mobility of polymer chains nih.govaivc.org.

The diffusion coefficient (D) of a solvent in a polymer, according to free volume theory, can be expressed as an exponential function of the free volume, where D = D₀ exp[-v*(1/v_f - 1/v_f₀)] aivc.org. The presence of this compound contributes to this free volume, thereby lowering the effective Tg of the polymer-coalescent system and facilitating the diffusion of polymer segments necessary for coalescence nih.govaivc.orgscholaris.ca. This understanding is crucial for predicting and optimizing film formation behavior, especially in low-VOC formulations where the balance between coalescent efficiency and evaporation rate is critical scholaris.capaint.org.

Impact of this compound on Film Microstructure and Morphology

This compound significantly impacts the microstructure and morphology of the final polymer film. By promoting thorough particle deformation and interdiffusion, it ensures the formation of a continuous, homogeneous, and void-free film paint.orgepo.orgresearchgate.net. Without adequate coalescing, films can be porous, cracky, or powdery, leading to compromised mechanical properties and aesthetic defects pcimag.comlrmh.frnih.gov.

Nanostructural investigations, often employing techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), provide detailed insights into the morphology of this compound-modified films kinampark.comresearchgate.netresearchgate.net. These techniques allow researchers to observe the deformation of individual polymer particles and the extent of their fusion at the nanoscale.

AFM studies have demonstrated a clear correlation between the particle structure and the morphology of the latex film, showing how coalescing agents like this compound aid in deforming spherical particles into void-free films kinampark.comresearchgate.net. While the exact mechanisms of particle deformation and interdiffusion at the nanoscale are still subjects of ongoing research and debate, instrumental techniques like AFM and TEM have significantly advanced the understanding of how this compound facilitates these processes, leading to improved film quality and performance kinampark.comresearchgate.net.

Table 2: Key Properties of this compound

PropertyValueSource
Chemical Name2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate tjcyindustrialchem.comtheoremchem.comresearchgate.net
Molecular FormulaC₁₂H₂₄O₃ southcitypetrochem.comwikidata.orgchem960.com
Molecular Weight216.32 g/mol chem960.comfishersci.comfishersci.fi
Boiling Point251-261 °C eastman.comsouthcitypetrochem.comtheoremchem.com
Flash Point (TCC)120-122 °C southcitypetrochem.comtheoremchem.com
Density (20°C)0.945-0.955 g/mL southcitypetrochem.comtheoremchem.com
Water Solubility (25°C)0.5 – 3.79 g/L eastman.comsouthcitypetrochem.comchem960.com
Evaporation Rate (n-butyl acetate = 1.0)0.002 pcimag.comeastman.com

Environmental Science and Texanol

Biodegradation Pathways and Environmental Fate of Texanol

This compound's environmental fate is primarily governed by its biodegradability in aqueous environments and its susceptibility to photodegradation in the atmosphere.

Studies on Ready Biodegradability in Aqueous Environments

This compound is classified as readily biodegradable, indicating its capacity to degrade in aquatic systems epa.govfishersci.canih.gov. Studies have shown that the substance biodegrades at a modest rate, with the expectation that all material would ultimately be biodegraded scribd.com. In one experimental procedure, microorganisms were acclimated over a 21-day period through a series of adaptive transfers to increasing concentrations of the test chemical, while another procedure involved 11 days of acclimation in a single flask without organism transfer. Based on these tests, this compound was classified as moderately biodegradable, with ultimate biodegradation of the entire material expected scribd.com.

Photodegradation Susceptibility and Atmospheric Persistence

In the atmosphere, this compound is predicted to undergo slow photodecomposition scribd.com. The primary mechanism for its removal from the atmospheric environment is its reaction with hydroxyl radicals (OH•) scribd.com. The estimated atmospheric residence time for this compound is approximately 403 hours scribd.com, or about one day, based on its reaction with hydroxyl radicals uni.lu. The reaction rate constant with hydroxyl radicals is estimated at 2.3 x 10-12 cm3·mole-1·sec-1 (a value for 2,2,4-trimethylpentane) scribd.com.

Terrestrial and Aquatic Environmental Release Mechanisms

Environmental exposure to this compound occurs predominantly through its volatilization from drying latex paints scribd.com. This atmospheric release is considered the major environmental release pathway, as approximately 84% of this compound is used as a coalescing aid in latex paints scribd.com. Terrestrial and aquatic exposure are rare and would typically occur only in the event of spills scribd.com. Due to its low vapor pressure (0.013 mbar at 20°C) and high boiling point (244°C), high localized airborne concentrations of this compound are precluded scribd.com.

Emission Dynamics from Applied Coatings and Materials

The emission of this compound from applied coatings, particularly latex paints, exhibits distinct temporal variations and is influenced by various environmental and substrate conditions.

Temporal Variations of this compound Emissions from Latex Paints

This compound emissions from latex paints show high initial rates that decrease significantly over time. Research indicates that the majority of this compound emission occurs within the first several hours following paint application ethersolvent.com. Emissions can decrease by as much as 90% within the first 100 hours ethersolvent.com. Despite this rapid initial decline, this compound emissions have been observed to persist for extended periods, with detectable levels reported for as long as 15 months, although at relatively low rates after the initial 150 hours ethersolvent.comfishersci.se. In studies evaluating individual volatile organic compounds (VOCs) from latex paints, this compound emissions were found to be highest during the first 50 hours, after which ethylene (B1197577) glycol emissions became predominant atamankimya.com.

The following table illustrates the general temporal trend of this compound emissions from latex paints:

Time After ApplicationObserved Emission BehaviorReference
First few hoursMajority of emission occurs ethersolvent.com
Within 100 hoursEmissions decrease by 90% ethersolvent.com
After 150 hoursRelatively low emission rates ethersolvent.com
Up to 15 monthsEmissions observed to persist ethersolvent.comfishersci.se

Influence of Substrate and Environmental Conditions on Emission Rates

The type of substrate to which paint is applied significantly influences this compound emission rates and recoveries. Airborne recoveries of this compound (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, also referred to as TMPD-MIB) varied considerably depending on the paint type and substrate ethersolvent.com. For instance, recoveries in air after 15 months were approximately 50% for semi-gloss paint and 90% for flat paint applied to gypsum board, but less than 25% for applications to concrete after 8–15 months ethersolvent.com. Porous substrates like gypsum board can adsorb significant amounts of VOCs, thereby reducing short-term emissions to the indoor air compared to non-adsorbent surfaces like stainless steel atamankimya.comuni.lu. Concrete has also been observed to reduce global VOC emissions from latex paint due to its strong adsorption power, with some compounds, including this compound (partially), being either irreversibly adsorbed or desorbed very slowly nih.gov.

The influence of environmental conditions such as temperature, humidity, and air exchange rate also plays a role. While temperature and humidity generally impact the emission of organic compounds by affecting diffusion and partition coefficients, this compound emissions have been noted to be less affected by relative humidity compared to other glycols like ethylene glycol and propylene (B89431) glycol wikidata.orgfishersci.se. The emission rate of this compound from a waterborne paint film has been found to be controlled by evaporation, with the first-order rate constant increasing with increasing air exchange rate (air velocity) fishersci.at.

The table below summarizes the influence of different substrates on this compound emission behavior:

Substrate TypeObserved Emission/Recovery Behavior (Long-term)Reference
Gypsum BoardHigher airborne recoveries (50-90% after 15 months depending on paint type) ethersolvent.com
ConcreteLower airborne recoveries (<25% after 8-15 months); strong adsorption power ethersolvent.comnih.gov
Stainless SteelHigher short-term emissions (less adsorption compared to porous substrates) atamankimya.com

Mass Closure Assessments and Recovery from Paint Films and Substrates

Mass closure assessments are critical for understanding the fate of chemical compounds like this compound after application. Studies have investigated the recovery of this compound from paint films and various substrates, providing insights into its emission behavior and retention within materials. For instance, research on this compound (specifically, 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, TMPD-MIB) emissions from latex paints applied to gypsum board demonstrated significant recoveries. After 15 months, airborne recoveries of TMPD-MIB ranged from approximately 50% for semi-gloss paint to 90% for flat paint when applied to gypsum board researchgate.net. However, recoveries were less than 25% after 8–15 months for applications to concrete researchgate.net.

A mass closure analysis for TMPD-MIB on gypsum board specimens yielded a 96 ± 6% mass closure, indicating that nearly all of the this compound not emitted to the air was typically observed in the substrate extracts researchgate.netscribd.com. A notable percentage, approximately 40%, of the TMPD-MIB applied to gypsum board in low pigment volume latex paint was sorbed within the gypsum board matrix, even 15 months post-application scribd.com. While the majority of this compound emission occurs within the first several hours, supporting its use as a tracer, emissions can persist for extended periods researchgate.netcopernicus.org. Emissions of this compound were observed to decrease by 90% within the first 100 hours following paint application, but mass closure assessments indicated that airborne emissions were greater than recovery from material components for thin-film flat paints researchgate.netcopernicus.orgcopernicus.org.

Table 1: this compound Recovery from Paint Films and Substrates

Substrate TypePaint TypeAirborne Recovery (after 15 months)Mass Closure (Airborne + Material Components)
Gypsum BoardSemi-gloss~50% researchgate.net96 ± 6% researchgate.netscribd.com
Gypsum BoardFlat~90% researchgate.net96 ± 6% researchgate.netscribd.com
ConcreteVarious<25% (after 8-15 months) researchgate.netNot specified

Semi-Volatile Organic Compound (SVOC) Classification and Persistence

This compound is characterized by its relatively low vapor pressure (0.01 kPa at 20°C) and high boiling point (254°C) eastman.comoecd.org. Due to these properties, this compound is not classified as a Volatile Organic Compound (VOC) according to regulations such as the European Union Decopaint Directive 2004/42/EC and the China State Environmental Protection Agency eastman.comeastman.com. Instead, it is often categorized as a Low Volatile Organic Compound (LVP-VOC) under certain regulations eastman.com.

Despite not being classified as a VOC by some standards, this compound exhibits characteristics of a semi-volatile organic compound (SVOC) due to its persistence and prolonged emissions from materials copernicus.orgacs.org. SVOCs are found in both gas and condensed phases and can redistribute from their original source over time to indoor air, house dust, and other indoor surfaces acs.org. The persistence of this compound in the environment is also influenced by its biodegradability; it is considered readily biodegradable and unlikely to persist in the environment oecd.orgeastman.com.

Long-term Emissions and Indoor Air Quality Implications

The long-term emission of this compound from architectural coatings, particularly latex paints, has significant implications for indoor air quality. Emissions of this compound from paints have been observed for periods as long as 15 months researchgate.netcopernicus.orgcopernicus.org. While the majority of this compound emission occurs within the first several hours, with a 90% decrease in emissions within the first 100 hours following paint application, a complete cessation of emissions can take much longer researchgate.netcopernicus.org. For instance, it took over 6 hours to account for 75% of the total emitted this compound in some experiments, demonstrating that certain species can emit considerably across several hours to days copernicus.org.

Ecological Impact Assessments and Ecotoxicological Studies

Ecological Impact Assessments (EcIAs) are comprehensive processes designed to evaluate the potential ecological impacts of a project or chemical substance, ensuring adherence to environmental legislation and planning policies rssinfrastructure.com. Ecotoxicological studies are crucial components of these assessments, focusing on the adverse effects of chemical stressors on ecologically relevant aquatic and terrestrial species epa.gov.

Acute and Chronic Aquatic Toxicity Evaluations

This compound has been evaluated for its toxicity to aquatic organisms. In acute aquatic toxicity tests, this compound has shown low acute toxicity. The LC50 (Lethal Concentration 50%) for fish (Pimephales promelas) was determined to be 9.5-95 mg/L artesaniasmontejo.com. Despite this, this compound is classified as harmful to aquatic life with long-lasting effects (H412) rolfeschemicals.com.

Table 2: Acute Aquatic Toxicity of this compound

OrganismEndpointConcentrationCitation
FishLC509.5-95 mg/L artesaniasmontejo.com

For chronic aquatic toxicity, long-term tests (e.g., reproduction studies) for organisms such as daphnia, pillbugs, sideswimmers, flatworms, aquatic worms, or snails are generally not deemed necessary because the substance exhibits low acute toxicity to these organisms oecd.org.

Environmental Risk Characterization

The environmental risk characterization of this compound involves assessing its potential to cause adverse effects in the environment. This compound is predicted to undergo slow photodecomposition in the atmosphere and biodegrades at a modest rate, suggesting it does not persist extensively in other environmental compartments oecd.org. It is considered readily biodegradable eastman.comeastman.com.

Analytical Chemistry and Detection Methodologies for Texanol

Advanced Spectroscopic and Microscopic Techniques

Fluorescence Resonance Energy Transfer (FRET) for Polymer Interdiffusion

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique employed to investigate polymer interdiffusion, particularly in the early stages of latex film drying. Texanol, as a classic coalescing aid, significantly influences this process. FRET measurements are used to understand how this compound promotes polymer diffusion by lowering the glass transition temperature (Tg) of the latex polymer and reducing its modulus researchgate.netresearchgate.netconicet.gov.ar. This plasticizing effect allows polymer chains to move and interdiffuse across particle boundaries, which is essential for forming a continuous and robust film researchgate.netresearchgate.netscholaris.ca. Studies using FRET have shown that this compound enhances the rate of polymer diffusion in films, thereby accelerating the development of mechanical properties conicet.gov.ar.

Atomic Force Microscopy (AFM) for Film Properties

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface morphology and mechanical properties of polymer films, including those formed with this compound. AFM allows for high-resolution imaging of latex particle morphology, packing, and the monitoring of film formation processes without extensive sample preparation spmtips.com. Research has utilized AFM to examine the impact of coalescing agents like this compound on the film formation and surface mechanical properties of water-based acrylic coatings researchgate.net. While this compound aids in film formation, its presence in large amounts can reduce the surface stiffness of the film, potentially having a detrimental effect on the coating's surface mechanical properties researchgate.net. AFM has also revealed that this compound can promote the exudation of surfactants from poly(butyl methacrylate) (PBMA) latex films kinampark.com.

Small-Angle Neutron Scattering (SANS) for Interdiffusion and Coalescence

Small-Angle Neutron Scattering (SANS) is a technique used to study the structural aspects of polymer systems at the nanoscale, including interdiffusion and coalescence in latex films. SANS provides detailed information on the monitoring of latex particle coalescence and polymer chain interdiffusion kinampark.compcimag.com. This method has been employed to investigate the diffusion of deuterated polymers in latex films, correlating polymer molecule diffusion across intercellular boundaries with the development of mechanical strength in the film pcimag.com. SANS evidence has shown that the interdiffusion of high molecular mass polymers, often facilitated by coalescing agents, can lead to increased resistance to humidity in the resulting films kinampark.com.

Challenges in Environmental Trace Analysis and Contaminant Differentiation

The environmental trace analysis of this compound presents several challenges, primarily due to its emission characteristics and the complexity of environmental matrices. This compound is a volatile organic compound (VOC) that is emitted from drying latex paints, contributing to indoor air pollution oecd.orgresearchgate.netresearchgate.net. Emissions of this compound can persist for extended periods, with significant concentrations observed even after 100 hours and detectable levels up to 15 months following paint application researchgate.net.

One major challenge stems from this compound's relatively low volatility, which complicates its study using conventional environmental chamber and laboratory methods designed for atmospheric reactivity evaluation ucr.edu. This low volatility can lead to prolonged presence in indoor environments. Furthermore, distinguishing this compound from other VOCs and various organic contaminants in complex environmental samples (e.g., air, water, soil) requires sophisticated analytical techniques and careful sample preparation to avoid background contamination chemie-brunschwig.chspectroscopyonline.com. The need for high-purity solvents and meticulous handling is critical to ensure accurate quantification at trace levels chemie-brunschwig.chspectroscopyonline.com. The differentiation of this compound from other structurally similar compounds or degradation products in environmental samples adds another layer of complexity to its trace analysis ucr.edu.

Toxicological and Health Impact Research

Toxicokinetic Studies and Proposed Metabolic Pathways of Texanol

Direct toxicokinetic studies specifically on this compound (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, also referred to as TPM) have not yet been conducted. texas.gov However, a proposed metabolic pathway for this compound has been developed based on oral studies of its closely related compound, 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate (TXIB). texas.gov

The proposed metabolic pathway suggests that this compound is primarily metabolized into diols and carboxylate compounds. These metabolites are hydrophilic, indicating that they would be readily eliminated through urine. texas.gov The chemical structure of this compound, with protective methyl groups at the C2 and C4 carbon atoms, suggests that cytochrome P450 enzymes are unlikely to significantly oxidize the parent chemical. texas.gov

This compound is structurally and metabolically related to 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB). texas.gov The metabolic fate of this compound is often inferred from studies on TXIB due to their structural similarities. texas.gov

Studies on TXIB indicate that its metabolism involves successive esterase hydrolysis of the two isobutyrates, followed by oxidation. virginia.gov The first metabolic step for orally administered radiolabeled TXIB is hydrolysis to the monoisobutyrate of the parent glycol, 2,2,4-trimethyl-1,2-pentanediol (TMPD), likely occurring in the gastrointestinal tract. A subsequent hydrolysis step transforms some of the dose into TMPD. nih.gov The toxicokinetic profile of TMPD, a common metabolite of both TXIB and this compound, demonstrates rapid absorption, metabolism, and elimination in urine and feces following oral exposure in rats. europa.eu

The hydrophilic nature of the potential diol and carboxylate metabolites of this compound suggests their primary elimination pathway is through urine. texas.gov

In studies involving orally administered TXIB, a significant portion (47-72%) of the total dose was excreted in the urine of rats. virginia.gov The majority of the radioactivity recovered in both feces and urine was identified as 2,2,4-trimethyl-1,2-pentanediol (TMPD), the parent glycol, along with its glucuronide and sulfate (B86663) conjugates. Another notable metabolite was 2,2,4-trimethyl-3-hydroxyvaleric acid and its conjugates. virginia.gov Specifically for TMPD, over 88% of an administered dose was recovered in urine within 48 hours, with only 2% recovered in feces. europa.eu The major metabolic pathway for TMPD following ingestion is O-glucuronide formation (75%), with smaller proportions eliminated as the oxidation product 3-hydroxy-2,2,4-trimethylvaleric acid and its glucuronide (7%), unchanged TMPD (1.5%), and 2-methylmalonic acid (4%). europa.eu

Low Toxicity Profile and Safety Assessments

This compound is generally characterized by a low toxicity profile. According to the Cramer classification scheme, it is categorized as a Class I (low) chemical, implying a simple chemical structure and metabolic pathways that typically result in innocuous end products. texas.gov Acute toxicity data have indicated a freestanding no-observed-adverse-effect level (NOAEL), meaning no adverse effects were observed at the tested doses. texas.gov These findings are consistent with results from well-designed subchronic, oral, repeated dose, and reproductive/developmental studies. texas.gov

Acute toxicity studies for this compound have been conducted across various exposure routes, demonstrating a low level of toxicity.

Acute Toxicity Data for this compound

Exposure RouteSpeciesEndpointValueReference
OralRatLD50> 2,000 mg/kg rolfeschemicals.comaglayne.com
OralRatLD506,500 mg/kg sigmaaldrich.comkremer-pigmente.com
DermalRabbitLD50> 2,000 mg/kg rolfeschemicals.comaglayne.com
DermalRabbitLD50> 15,200 mg/kg sigmaaldrich.comkremer-pigmente.com
InhalationRatLC50> 0.12 mg/l (6 h) rolfeschemicals.comaglayne.com

In terms of local effects, this compound has been observed to cause mild skin irritation in rabbits sigmaaldrich.comkremer-pigmente.com and slight eye irritation in rabbits kremer-pigmente.com. However, based on available data, it is not classified as a skin corrosive/irritant or a serious eye damage/irritant. cpachem.com Furthermore, studies have indicated that this compound is non-sensitizing in guinea pigs (OECD 406). kremer-pigmente.com

Subchronic toxicity studies have identified a No Observed Adverse Effect Level (NOAEL) of 1,000 mg/kg/day for both male and female rats. texas.gov In these studies, while the liver and kidney were considered potential target organs due to slight increases in liver weight and minimal to minor hyalin droplet degeneration in the kidneys, these effects were deemed mild and not toxicologically adverse. Importantly, serum enzyme levels such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are indicators of hepatocellular injury, showed no significant changes between treated and control groups. texas.gov

In combined repeated-dose and reproductive/developmental toxicity studies, this compound Ester-alcohol was administered to Sprague-Dawley rats at dose levels up to 1,000 mg/kg body weight/day for extended periods (up to 51 days). These studies consistently reported no observed neonatal or reproductive toxicity. europa.eucanada.caoecd.org The NOEL (No Observed Effect Level) for neonatal and reproductive effects was established at 1,000 mg/kg body weight/day, which was also the NOAEL for parental toxicity. europa.euoecd.org Specifically, no adverse effects were observed on parameters such as the mean number of live or dead pups per litter, total implants, prenatal loss, percent survival, total litter weight, mean pup weight, pup survival, external defects, or postnatal growth. canada.ca Based on these findings, this compound Ester-Alcohol is not classified for "Reproductive or Developmental Toxicity" according to EU CLP. europa.eu

It should be noted that some safety data sheets, referencing GHS classification, indicate "Suspected of damaging fertility or the unborn child" (H361) and "Some evidence of adverse effects on development, based on animal experiments," with a developmental toxicity NOAEL of 300 mg/kg body weight. rolfeschemicals.comaglayne.comknowde.com However, detailed studies, such as the ECHA registration dossier, provide comprehensive data supporting the absence of reproductive and developmental toxicity at higher doses. europa.eu

Indoor Air Quality and Human Exposure Studies

This compound's presence in indoor environments, primarily due to its use in paints and coatings, has been a subject of study concerning indoor air quality and human exposure. This compound is not classified as a volatile organic compound (VOC) by several international directives, including the European Union Decopaint Directive 2004/42/EC, the European Union Solvent Emissions Directive, and the China State Environmental Protection Agency. This classification is attributed to its boiling point of 254°C and low vapor pressure (0.01 kPa at 20°C). eastman.com Its non-VOC status, coupled with its low toxicity and biodegradability, has led to its recognition with a Green Label Type II certificate in China. eastman.com

Human exposure to this compound can also occur through other routes, such as food contact materials. This compound (TMPD-MIB) has been detected in foods packaged in polystyrene and polypropylene (B1209903) cups. However, the observed migration levels, typically in the microgram per kilogram range, are considered to pose no risk of adverse effects, especially given that TXIB, a related compound, is rapidly metabolized by hydrolysis. researchgate.net

Airborne Concentrations of this compound in Indoor Environments

This compound can be released into indoor air as either a vapor, classified as a volatile organic compound (VOC), or as a mist, considered particulate matter, depending on factors such as process temperatures and vapor pressure wikipedia.org. Research has documented its presence in various indoor settings, highlighting its contribution to indoor air quality.

In a study conducted in a newly constructed elementary school, this compound was detected at a maximum concentration of 510 µg/m³ in the indoor air, alongside 1-methyl-2-pyrrolidone wikipedia.org. Other investigations have reported this compound concentrations exceeding 1 µg/m³ in indoor environments wikipedia.org. These findings underscore the importance of monitoring and, where feasible, reducing this compound levels in indoor air, especially considering its use in materials like sealers wikipedia.org. While not specifically focused on this compound, broader studies on indoor air quality in residential settings have shown total volatile organic compound (TVOC) concentrations ranging from 1,700 to 4,400 µg/m³ in one house and 2,400 to 2,800 µg/m³ in another fishersci.be. Emissions of this compound from interior paint have also been observed to decrease significantly over time fishersci.be.

Table 1: Reported Airborne Concentrations of this compound in Indoor Environments

Environment TypeMaximum Concentration (µg/m³)Other Reported Concentrations (µg/m³)Reference
Newly Constructed Elementary School510 wikipedia.org
Indoor Air (General)>1 wikipedia.org

Correlation with Sick Building Syndrome (SBS) and Sensory Perceptions

Sick Building Syndrome (SBS) encompasses a range of non-specific symptoms, including irritation of the eyes, skin, and upper airways, headaches, and fatigue, which are experienced by occupants within a particular building and tend to alleviate upon leaving it fishersci.co.ukfishersci.sefishersci.ca. This compound has been identified as a compound positively associated with the manifestation of SBS symptoms.

Table 2: Correlation of this compound with Sick Building Syndrome (SBS)

CompoundAssociation with SBS SymptomsSpecific Symptoms CorrelatedStatistical SignificanceReference
This compoundPositive AssociationAny SBS, Mucosal SymptomsP=0.05 guidetopharmacology.orgfishersci.co.ukfishersci.sefishersci.cascribd.com

Odor Characterization and Sensory Impact Assessments

This compound ester alcohol is frequently linked to the distinct and persistent odor often associated with water-based paints guidetopharmacology.orgfishersci.cafishersci.cafishersci.at. To comprehensively understand its sensory impact, studies have employed both naive subjects (unfamiliar with paint constituents) and experienced subjects (familiar with paint constituents) to evaluate the odor properties of paints containing and lacking this compound guidetopharmacology.orgfishersci.cafishersci.cafishersci.at.

Advanced Materials Science Applications Beyond Traditional Coatings

Texanol as a Plasticizer and Compatibilizer in Polymer Research

Enhancing Flexibility and Processability of Polymers

This compound contributes to improving the flexibility, durability, and processability of polymers fishersci.ca. Its presence in formulations can enhance the thermal flexibility of polymer films and reduce issues like mudcracking thegoodscentscompany.comwikipedia.orgfishersci.canih.govtcichemicals.comfishersci.bejkenterprises.com.pk. Research has shown that this compound, similar to other coalescing aids like ethylene (B1197577) glycol monobutyl ether, can lower the glass transition temperature of latex polymers and accelerate the rate of polymer diffusion within films wikipedia.org. The diffusion constant of polymers has been observed to increase with higher concentrations of coalescing agents like this compound labsolu.ca. These effects are crucial for achieving optimal film formation and performance in various polymer-based applications.

Blending of Dissimilar Polymer Types for Novel Materials

This compound plays a role in the blending of dissimilar polymer types to create novel materials, often acting as a co-solvent to facilitate compatibility. Studies have observed the repartitioning of this compound in blends of latices with different co-polymers and glass transition temperatures laballey.com. For instance, in systems involving acrylic or styrene-acrylic polymer compositions, this compound, when used as a co-solvent, selectively partitions into the high Tg dominant phase polymer labsolu.ca. During film formation, as water evaporates, this compound migrates from the high Tg polymer to the softer polymer phase. This migration allows the co-solvent to diffuse more rapidly from the softer phase, leading to faster development of hardness without compromising the mechanical properties of the resulting film labsolu.ca. This "Designed Diffusion Technology" can enhance film formation and mechanical properties in multi-polymer systems labsolu.ca.

Role in Carbon Nanotube (CNT) Slurries for Advanced Displays

This compound is utilized in the preparation of carbon nanotube (CNT) pastes, specifically for applications in field emission displays (FED) nih.govfishersci.com. Research has investigated the performance of various dispersants in affecting the dispersion of multi-walled carbon nanotubes (MWCNT) in this compound nih.govfishersci.comfishersci.ca. Experimental results indicate that this compound, along with α-terpineol, can significantly improve the solubility and dispersion stability of single-walled carbon nanotubes (SWCNTs) compared to other solvents like dimethylformamide (DMF) indiamart.com. This enhanced solubility and stability are attributed to this compound's chemical structure, including its Lewis basicity, branched and ring structures, and relatively high viscosity indiamart.com.

The effective dispersion of CNTs in this compound-based slurries is critical for producing thin, transparent, and conductive films essential for advanced display technologies epa.gov. Films prepared with well-dispersed CNTs exhibit improved properties, such as low haze (less than 5%), surface resistivity of approximately 1.6 kΩ/□, and light transparency around 60% epa.gov. The ratio of CNT to binder in these formulations can have a minor effect on the film's properties, suggesting that this compound can be used in small portions to achieve fine dispersion epa.gov.

Application in Emulsion Polymerization

In emulsion polymerization processes, this compound is commonly included in formulations, primarily serving as an efficient coalescing agent thermofisher.comtcichemicals.comfishersci.bejkenterprises.com.pkfishersci.calipidmaps.orgwikipedia.org. While chain transfer agents (CTAs) are also critical ingredients in emulsion polymerization, used to control molecular weight and influence the formation of polymer particles, this compound's documented role in these systems is as a coalescing agent or solvent lipidmaps.orgwikipedia.orgwikipedia.orgnih.gov. It is often part of a mixture of coalescing agents with varying water solubilities and boiling points to optimize coating formulas wikipedia.org.

Improvement of Polymer Properties

As a coalescing agent in emulsion polymerization, this compound significantly improves the performance properties of the resulting polymer films. It provides a high level of film integrity even at low concentrations, enhancing attributes such as low-temperature coalescence, touch-up characteristics, scrub resistance, washability, color development, and thermal flexibility, while also providing resistance to mudcracking thegoodscentscompany.comwikipedia.orgfishersci.canih.govtcichemicals.comfishersci.bejkenterprises.com.pk. This compound also enhances thickening efficiency when used in conjunction with associative thickeners thegoodscentscompany.comwikipedia.orgfishersci.canih.govtcichemicals.comfishersci.bejkenterprises.com.pk. These improvements are vital for achieving high-performance polymer products in various applications.

Formulation Development for Diverse Material Systems

This compound's unique balance of properties, including its high solvency power, low volatility, and broad compatibility with various resins and polymers (such as acrylics, polyurethanes, and alkyds), makes it a versatile component in the formulation development of diverse material systems thegoodscentscompany.comreferencecitationanalysis.comwikipedia.org. Beyond its primary use in coatings, this compound is a valuable ingredient in:

Adhesives and Sealants: Enhancing flexibility and adhesion properties fishersci.canih.gov.

Printing Inks: Improving viscosity, flow, and drying characteristics for high-quality print results fishersci.cathegoodscentscompany.comfishersci.cathegoodscentscompany.comnih.govtcichemicals.comfishersci.careferencecitationanalysis.com.

Textile Finishing: Improving the hand feel and appearance of fabrics, as well as enhancing dye uptake and fixation fishersci.ca.

Cleaning Products: Acting as a solvent and dispersing agent to boost cleaning efficiency and product stability in household and industrial formulations fishersci.ca.

Agrochemicals: Improving the solubility and stability of active ingredients, thereby enhancing their effectiveness and shelf life fishersci.ca.

Personal Care Products: Used in lotions and creams to improve texture, spreadability, and absorption fishersci.ca.

Lubricants and Metalworking Fluids: Enhancing performance by providing better lubrication and cooling properties fishersci.ca.

Construction Materials: Employed in formulations such as concrete admixtures and waterproofing agents to improve workability and performance fishersci.catcichemicals.com.

Specialty Chemical Applications: Including ore flotation/frothing, oil-drilling muds, and wood preservative carriers thegoodscentscompany.comfishersci.canih.govtcichemicals.comfishersci.befishersci.ca.

Polymer Modification and Process Additives: Indicating its role in altering polymer characteristics or aiding manufacturing processes thegoodscentscompany.comwikipedia.orgfishersci.ca.

Pharmaceutical Industry: Employed as an intermediate fishersci.comfishersci.ca.

This broad spectrum of applications underscores this compound's importance as a key chemical compound in the advancement and formulation of a wide array of materials.

Adhesives and Sealants with Improved Flexibility and Adhesion

In the realm of adhesives and sealants, this compound is incorporated to significantly enhance their performance characteristics, particularly in terms of flexibility and adhesion. ncats.io Its inclusion aids in the formulation of products that achieve superior bonding and maintain integrity under various conditions. For instance, in siliconized adhesive sealants, this compound contributes to excellent adhesion and flexibility, facilitating the creation of waterproof and crack-proof seals for applications around tubs, sinks, showers, countertops, and fixtures. thegoodscentscompany.com This capability ensures that the cured adhesive or sealant film exhibits improved mechanical properties, allowing for better accommodation of substrate movement and long-term durability. This compound is explicitly listed as an application in adhesives and sealants by manufacturers, underscoring its established role in this sector. wikipedia.orgwikidata.orgnih.gov

Printing Inks with Enhanced Performance Characteristics

This compound plays a vital role in the formulation of printing inks, where it contributes to enhanced performance characteristics crucial for high-quality print results. It is utilized to improve the viscosity, flow, and drying properties of inks. ncats.io As a coalescing agent and retarder solvent, this compound facilitates optimal film formation in various ink types, including commercial, lithographic, and letterpress oil-based inks. wikipedia.orgwikidata.orgtjcyindustrialchem.comcsic.esnih.govfishersci.cawikipedia.org Its presence helps to reduce the minimum film forming temperature (MFFT) during the preparation of latex-based ink films, ensuring a smooth and continuous print layer. thegoodscentscompany.com This leads to improved print quality, better color development, and enhanced durability of the printed material. wikipedia.orgwikidata.orgtjcyindustrialchem.com

Solvents for Isolation and Purification in Organic Synthesis

This compound's efficacy as a solvent extends to specialized applications in organic synthesis, particularly for the isolation and purification of chemical compounds. Its low volatility, meaning it evaporates slowly, combined with its strong solvency power, enables it to dissolve a broad spectrum of non-polar and polar compounds. nih.govfishersci.ca This characteristic makes this compound a valuable tool in various research applications, including biochemistry and pharmacology, where it is employed to isolate and purify substances for subsequent analysis. fishersci.ca As a high-boiling, clear, and colorless liquid ester-alcohol, it offers an advantageous alternative to more volatile organic solvents in certain purification processes, contributing to more controlled and efficient separation techniques. thegoodscentscompany.com

Reaction Media for Specific Organic Synthesis Processes

The non-reactive nature of this compound and its ability to form homogeneous solutions with a variety of reactants make it a suitable reaction medium for specific organic synthesis processes. fishersci.ca Its stability allows it to serve as an inert environment where chemical reactions can proceed without undesirable interference from the solvent itself. For instance, the synthesis of this compound itself involves complex organic reactions, such as the self-condensation of dry isobutyraldehyde (B47883) in the presence of a catalyst like sodium isobutoxide, followed by purification steps including water washing and distillation. nih.govfishersci.ca Another method for its preparation involves the esterification of 2,2,4-trimethyl-1,3-pentanediol (B51712) with isobutyric acid via acid-catalyzed nucleophilic acyl substitution. More advanced synthesis approaches, such as a one-step reaction process using isobutylaldehyde and a sodium alcoholate catalyst, highlight the compound's role in and relevance to modern organic synthesis techniques, offering benefits like high single-pass yield and reduced energy consumption.

Integration into Biocomposite Materials and Coatings

This compound Properties

The following table summarizes key physical and chemical properties of this compound:

PropertyValueCitation
Chemical Name2,2,4-trimethyl-1,3-pentanediol monoisobutyrate nih.govncats.iothegoodscentscompany.com
Molecular FormulaC₁₂H₂₄O₃ nih.gov
Molecular Weight216.32 g/mol nih.gov
AppearanceColorless liquid with a mild odor nih.gov
Boiling Point254°C wikipedia.orgwikidata.orgtjcyindustrialchem.comnih.govnih.gov
Melting Point-50°C nih.gov
Flash Point120°C nih.govnih.gov
Solubility in Water (20°C)2 g/100ml
Vapor Pressure (20°C)0.01 kPa wikipedia.orgwikidata.orgfishersci.ca
Density (20°C)0.95 nih.gov

Regulatory Science and Policy Implications for Texanol

Risk Management Strategies and Policy Recommendations for Texanol

This compound, chemically known as 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, exhibits a favorable environmental and safety profile that significantly influences its risk management strategies and associated policy recommendations. Its characteristics, such as low toxicity, ready biodegradability, and low vapor pressure, underpin current regulatory approaches and guide best practices for its handling and use eastman.comspecialchem.comeastman.comeastman.comoecd.org.

Strategies for Environmental Release Minimization

Given this compound's classification as readily biodegradable and its low water solubility, strategies for minimizing environmental release primarily focus on preventing direct contamination of aquatic and terrestrial environments eastman.comspecialchem.comeastman.comeastman.comnih.govchem960.comkremer-pigmente.comunivarsolutions.com.

Containment and Spill Management : Despite its low environmental hazard classification, robust containment measures are crucial. In the event of spills, the immediate collection of leaking or spilled liquid in sealable containers is recommended nih.govknowde.com. Any remaining liquid should be absorbed using inert materials such as sand, earth, diatomaceous earth, or vermiculite, followed by disposal in accordance with local and national regulations nih.govkremer-pigmente.comknowde.com. Preventing contamination of soils, drains, and surface water is a key environmental precaution kremer-pigmente.com.

Waste Treatment : Process waste streams containing this compound should be managed appropriately, with incineration being a method for their disposal oecd.org. This ensures that residual amounts are effectively destroyed, preventing their release into the environment.

Strategies for Occupational Exposure Management

This compound's low vapor pressure (0.01 kPa at 20°C) inherently minimizes inhalation exposure during its manufacture and handling, especially when stored in closed tanks and drums eastman.comoecd.orgnih.govchemiteca.com. However, specific tasks require targeted management strategies to ensure worker safety.

Ventilation : Adequate ventilation and exhaust systems are essential, particularly in areas where the substance is handled or processed, to maintain airborne concentrations within recommended exposure guidelines kremer-pigmente.comknowde.com.

Good Industrial Hygiene Practices : Adherence to good industrial hygiene and safety practices, including washing hands thoroughly after handling and avoiding eating, drinking, or smoking during work, further reduces potential exposure nih.govkremer-pigmente.comknowde.comkremer-pigmente.com.

Policy Recommendations and Regulatory Alignment

This compound's regulatory profile, characterized by its non-VOC status under several international directives and its low hazard classification, provides a basis for policy recommendations that support its continued use in environmentally conscious formulations.

VOC and SVOC Regulations : this compound is not classified as a VOC by the European Union Decopaint Directive 2004/42/EC, the European Union Solvent Emissions Directive, and the China State Environmental Protection Agency eastman.comspecialchem.comeastman.comeastman.comchemiteca.compcimag.com. In the US, it meets the criteria for an LVP-VOC (Low Volatility VOC) under California Consumer Products Regulations eastman.com. However, under revised EU Ecolabel criteria, it is classified as a Semi-Volatile Organic Compound (SVOC) eastman.com. Policy should encourage its use in formulations that comfortably meet the established in-can SVOC limits (e.g., 30 g/L for white indoor paints and 40 g/L for tinted outdoor paints), leveraging its performance benefits while complying with evolving environmental standards eastman.com.

Green Certifications : The "Green Label Type II" certificate awarded in China highlights its environmental friendliness eastman.comspecialchem.comeastman.comeastman.comchemiteca.com. Policies could promote the use of such certified compounds to encourage sustainable product development and consumer awareness.

REACH Compliance : Its REACH compliant status in Europe ensures that its properties and potential risks are thoroughly assessed and managed within the regulatory framework eastman.comspecialchem.com. Continued adherence to and promotion of such comprehensive chemical management systems are vital.

Risk Assessment Integration : Policy recommendations should integrate detailed risk assessments, including the consideration of Derived No-Effect Levels (DNELs) for occupational and consumer exposure, and Predicted No-Effect Concentrations (PNECs) for environmental compartments. These values provide critical thresholds for evaluating the safety of this compound under various exposure scenarios.

Table 1: Key Exposure and Environmental Concentration Limits for this compound

ParameterValueContextSource
Derived No-Effect Level (DNEL)
Worker, Inhalation, Long-term Systemic Effects49.0 mg/m³Occupational exposure kremer-pigmente.com
Worker, Skin Contact, Long-term Systemic Effects13.9 mg/kg bw/dOccupational exposure kremer-pigmente.com
Consumer, Inhalation, Long-term Systemic Effects14.5 mg/m³Consumer exposure kremer-pigmente.com
Consumer, Skin Contact, Long-term Systemic Effects8.3 mg/kg/dayConsumer exposure kremer-pigmente.com
Consumer, Swallowing, Long-term Systemic Effects8.3 mg/m³/dayConsumer exposure kremer-pigmente.com
Predicted No-Effect Concentration (PNEC)
Fresh Water0.015 mg/LAquatic environment kremer-pigmente.com
Seawater0.0015 mg/LMarine environment kremer-pigmente.com
Fresh Water Sediment0.78 mg/kgSediment in freshwater systems kremer-pigmente.com
Seawater Sediment0.078 mg/LSediment in marine systems kremer-pigmente.com

These data points facilitate the establishment of thresholds for acceptable exposure and environmental concentrations, guiding the development of protective measures and regulatory limits.

Q & A

Q. How can Texanol be reliably quantified in environmental and biological samples, and what analytical methods are most suitable for this purpose?

this compound quantification requires gas chromatography-mass spectrometry (GC-MS) or proton-transfer-reaction mass spectrometry (PTR-MS) due to its semi-volatile nature and structural isomers. For environmental samples (e.g., indoor air), GC-MS with thermal desorption tubes is recommended to capture low-concentration emissions over time . In biological matrices (e.g., urine), solid-phase microextraction (SPME) coupled with GC-MS enhances sensitivity for trace isomers, as demonstrated in studies linking this compound to depressive symptoms . Calibration curves must account for isomer ratios (e.g., 60:40 for this compound® solvent vs. ~45:55 in urine) to avoid quantification bias .

Q. What are the key methodological considerations when designing experiments to assess this compound’s environmental persistence and human exposure pathways?

Researchers should:

  • Control for seasonal variability : this compound emissions from coatings peak in summer due to increased volatilization, requiring longitudinal sampling across seasons .
  • Distinguish exposure routes : Dermal absorption and inhalation pathways require separate experimental setups (e.g., chamber studies vs. biomonitoring) .
  • Validate VOC tracers : Use co-measurements of CO or population density-independent tracers (e.g., PCBTF) to isolate this compound’s emission sources .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s environmental impact, such as its classification as a low-VOC compound versus empirical detection in VOC emission studies?

Contradictions arise from regulatory definitions (e.g., EPA Method 24’s limitations in capturing semi-volatile isomers) versus analytical methods detecting trace emissions. A two-pronged approach is recommended:

  • Regulatory compliance testing : Follow standardized protocols (e.g., EPA Method 24) to align with certifications like China’s Green Label .
  • High-resolution field studies : Deploy PTR-MS for real-time monitoring to detect low-level emissions missed in lab tests . Statistical reconciliation using multivariate regression can clarify discrepancies between lab and field data .

Q. What advanced statistical methods are appropriate for analyzing this compound’s role as a biomarker in late-life depression, given confounding factors like alcohol consumption and metabolic variability?

  • Discriminant function analysis (DFA) : Effectively isolates this compound isomer ratios (r = 0.8094 in MDD patients vs. r = 0.5481 in controls) as predictive variables .
  • Multivariate adjustment : Use partial least squares regression to control for alcohol intake’s confounding effect on this compound metabolism .
  • ROC curve validation : Combine this compound isomers with other VOCs (e.g., dimethyl sulfone) to achieve AUC > 0.98 for depression screening .

Q. How does this compound’s incorporation into polymer matrices (e.g., coatings) influence experimental outcomes in materials science, and how can these effects be controlled?

  • Phase-separation studies : Employ atomic force microscopy (AFM) to observe this compound’s plasticizing effect on acrylic copolymers, which reduces block resistance at 50°C .
  • Controlled release assays : Simulate real-world conditions by varying humidity and temperature to mimic this compound’s slow release from coatings .
  • Alternative coalescent testing : Compare this compound-free formulations (e.g., ML-745) to benchmark performance and isolate its contribution to film formation .

Methodological Guidance for Interdisciplinary Research

Q. What ethical and cohort-selection criteria are critical when investigating this compound’s health impacts in aging populations?

  • Participant stratification : Include liver function metrics (e.g., ALT/AST levels) to account for reduced xenobiotic metabolism in older adults .
  • Longitudinal design : Track urinary this compound isomer ratios over months to distinguish acute exposure from chronic accumulation .
  • Informed consent protocols : Disclose potential links between VOC exposure and mental health outcomes, as per NIH guidelines for biomarker studies .

Q. How can simulation studies improve the predictive accuracy of this compound’s atmospheric reactivity and ozone formation potential?

  • Mechanistic modeling : Use the SAPRC-07 chemical mechanism to simulate this compound isomer reactivity in urban airshed models .
  • Chamber experiments : Validate oxidative pathways (e.g., OH-radical reactions) under controlled NOx and UV conditions .
  • Sensitivity analysis : Rank this compound’s contribution to secondary organic aerosol (SOA) formation relative to other VOCs using Monte Carlo methods .

Data Reporting and Reproducibility

Q. What metadata standards should be adopted when publishing this compound-related research to ensure reproducibility?

  • Isomer-specific reporting : Disclose chromatographic retention times and mass spectra for this compound and its isomer to aid cross-study comparisons .
  • Emission factor documentation : Provide coating application rates, drying times, and substrate types in environmental studies .
  • Open-data practices : Share raw GC-MS files via repositories like Zenodo to facilitate meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.